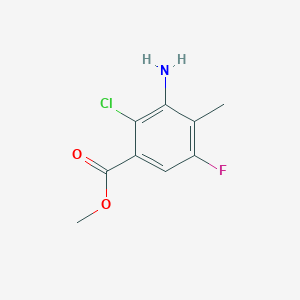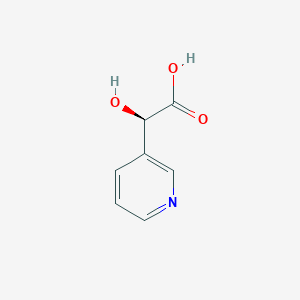
(2R)-2-hydroxy-2-(pyridin-3-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Hydroxy-2-(3-pyridyl)acetic acid is a chiral compound featuring a pyridine ring substituted with a hydroxyacetic acid moiety. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both a hydroxyl group and a carboxylic acid group makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-hydroxy-2-(3-pyridyl)acetic acid typically involves the use of Meldrum’s acid derivatives. The process begins with the nucleophilic substitution of activated pyridine-N-oxides, followed by ring-opening and decarboxylation reactions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production methods often employ palladium-catalyzed cross-coupling reactions with lithium enolates or silyl enol ethers . These methods are favored for their efficiency and scalability, allowing for the production of large quantities of the compound under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Hydroxy-2-(3-pyridyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halopyridines and activated methylene compounds are employed under conditions of palladium-catalyzed cross-coupling.
Major Products:
Oxidation: Formation of 2-keto-2-(3-pyridyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(3-pyridyl)ethanol.
Substitution: Formation of various substituted pyridylacetic acid derivatives.
Applications De Recherche Scientifique
®-2-Hydroxy-2-(3-pyridyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-hydroxy-2-(3-pyridyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
2-Pyridylacetic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Hydroxy-2-pyridylacetic acid: Similar structure but with the hydroxyl group in a different position, affecting its chemical properties and biological activity.
2-(1-Amidoalkyl)pyridines: Structurally related but with an amide group, leading to different chemical behavior.
Uniqueness: ®-2-Hydroxy-2-(3-pyridyl)acetic acid is unique due to its chiral nature and the presence of both hydroxyl and carboxylic acid groups
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C7H7NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4,6,9H,(H,10,11)/t6-/m1/s1 |
Clé InChI |
CEJOQRNGUDYAKK-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=CN=C1)[C@H](C(=O)O)O |
SMILES canonique |
C1=CC(=CN=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


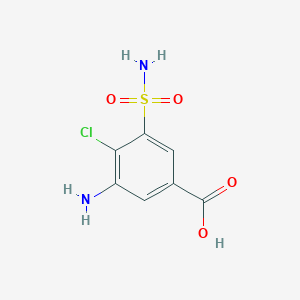
![(+/-)[2-Ethyl-1-phenyl-2-(1-pyrrolidinyl)butyl]amine](/img/structure/B8283331.png)

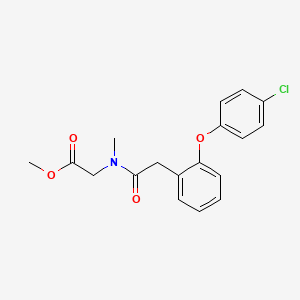
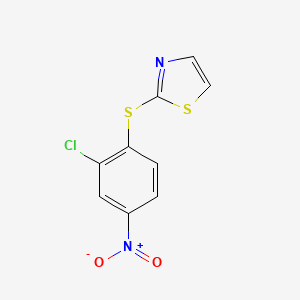

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxamidine](/img/structure/B8283368.png)
![2-[(2,5-Difluorophenyl)-hydroxymethyl]pyridine](/img/structure/B8283369.png)
![Ethyl (2-dichloromethylimidazo[1,2-a]pyridin-8-yl)carboxylate](/img/structure/B8283375.png)
![N-[3-Cyanomethyl-1H-indol-5-yl]acetamide](/img/structure/B8283383.png)
![2-[(6-Methylpyridin-3-yl)oxy]nicotinonitrile](/img/structure/B8283395.png)
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-(1H,3H)-imidazolone](/img/structure/B8283398.png)

